N~2~-benzyl-N~4~-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine
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Overview
Description
N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a chloromethylphenyl group, and a methylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Chloromethylphenyl Group: The chloromethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3-chloro-4-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl chloride, 3-chloro-4-methylbenzyl chloride, Lewis acids (e.g., AlCl3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N2-BENZYL-N4-(4-METHOXYPHENYL)PTERIDINE-2,4-DIAMINE
- N2-BENZYL-N4-(4-CHLOROPHENYL)PYRIMIDINE-2,4-DIAMINE
- N2-BENZYL-N4-(3-METHYLPHENYL)PYRIMIDINE-2,4-DIAMINE
Uniqueness
N2-BENZYL-N4-(3-CHLORO-4-METHYLPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-methylphenyl group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19ClN4 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H19ClN4/c1-13-8-9-16(11-17(13)20)23-18-10-14(2)22-19(24-18)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
XFMSITUPECQXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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